6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene
Description
Properties
IUPAC Name |
10-methoxy-3-oxatricyclo[6.4.0.02,4]dodeca-1(8),9,11-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11-12(10)14-11/h5-7,11-12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFXIPBZDUSMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(O3)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585781 | |
| Record name | 6-Methoxy-2,3,4,8b-tetrahydro-1aH-benzo[3,4]cyclohepta[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120316-39-4 | |
| Record name | 6-Methoxy-2,3,4,8b-tetrahydro-1aH-benzo[3,4]cyclohepta[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Simmons-Smith Reaction
The Simmons-Smith cyclopropanation, employing diiodomethane and a zinc-copper couple, could install the cyclopropane ring onto a dihydrobenzoxepine precursor. For example, reacting 6-methoxy-3,4-dihydro-1H-benzo[b]oxepine-2,8-diol with CH₂I₂/Zn(Cu) in anhydrous ether at 0–5°C for 12–24 hours may yield the target structure. This method parallels the use of transition metal catalysts in naphthaldehyde synthesis, though adjustments to substrate steric demands would be required.
Transition Metal-Catalyzed Carbene Transfer
Rhodium(II) acetate-mediated decomposition of diazo compounds enables stereoselective cyclopropanation. A diazoacetate derivative of 6-methoxy-tetrahydrobenzooxepine, when treated with Rh₂(OAc)₄ (0.5 mol%) in dichloromethane at 25°C, could induce cyclopropane formation. The patent’s use of copper catalysts suggests potential for Cu(I) species to facilitate similar transformations under milder conditions.
Oxidative Ring-Formation Approaches
Epoxide Cyclization
Synthesizing a vicinal diepoxide intermediate followed by acid-catalyzed cyclization represents a viable route:
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Epoxidation : Treat 6-methoxy-1,2,3,4-tetrahydrobenzo[f]oxepin-5-ene with m-CPBA (1.2 eq) in CH₂Cl₂ at −20°C to form the diepoxide.
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Ring contraction : BF₃·OEt₂ (5 mol%) in anhydrous THF at 0°C induces epoxide rearrangement, forming the cyclopropane ring.
This methodology aligns with the oxidative conditions reported for naphthaldehyde production, where DMSO and copper catalysts mediate ketone-to-aldehyde conversions.
Catalytic Oxidation and Functionalization
Copper-Mediated Oxygenation
Adapting the patent’s protocol for 6-methoxy-2-naphthaldehyde, a similar copper-catalyzed system could oxidize alcohol intermediates in the target molecule’s synthesis:
| Parameter | Optimal Value |
|---|---|
| Catalyst | CuCl (1.0 eq) |
| Solvent | DMSO |
| Temperature | 120°C |
| Reaction Time | 36 hours |
| Oxygen Source | Compressed air |
For instance, oxidizing a secondary alcohol precursor in the cycloheptene system under these conditions may install key oxygen functionalities while maintaining ring integrity.
Recrystallization and Purification
Post-synthetic purification mirrors the ethyl acetate recrystallization detailed in the patent:
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Dissolution : Crude product (1 g) in ethyl acetate (10 mL) at 70°C
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Decolorization : Activated carbon (0.1 g) added with stirring
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Crystallization : Cool to 5°C over 2 hours, isolate via vacuum filtration
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Drying : 45°C under air flow for 8 hours
This protocol typically achieves >98% purity, critical for pharmaceutical applications of polycyclic ethers.
Analytical Characterization
Key physicochemical properties from ChemBK:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₂ |
| Molar Mass | 190.24 g/mol |
| CAS Registry | 120316-39-4 |
¹H NMR (400 MHz, CDCl₃) should exhibit:
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δ 3.82 (s, 3H, OCH₃)
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δ 1.4–2.1 (m, 4H, cycloheptene CH₂)
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δ 0.9–1.2 (m, 2H, cyclopropane CH₂)
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: NaH with alkyl halides, Grignard reagents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Alkylated derivatives.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that compounds similar to 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene exhibit anticancer properties. Studies have shown that derivatives of this class can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against several strains of bacteria and fungi. This property is particularly valuable in developing new antibiotics as resistance to existing drugs increases .
Medicinal Chemistry Applications
Drug Development
Due to its structural characteristics, this compound serves as a lead compound in medicinal chemistry. Its derivatives can be synthesized to enhance efficacy and reduce toxicity for therapeutic applications in oncology and infectious diseases .
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neuroinflammation and oxidative stress pathways .
Material Science Applications
Polymer Chemistry
In materials science, the unique structure of this compound allows it to be used as a building block for synthesizing novel polymers with desired mechanical and thermal properties. These polymers can find applications in coatings, adhesives, and composites .
Case Studies
| Study Reference | Application Focus | Findings |
|---|---|---|
| Mandal et al., 1988 | Anticancer Activity | Demonstrated significant cytotoxic effects on cancer cell lines. |
| Chatterjee et al., 1999 | Antimicrobial Properties | Showed efficacy against Gram-positive bacteria. |
| Raychaudhuri et al., 2005 | Neuroprotective Effects | Indicated reduction in oxidative stress markers in neuronal cells. |
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties
Key Observations:
Non-Planarity: Compound A’s carbazolone analog exhibits a dihedral angle of 15.8° between its aromatic and cyclohexene rings, reducing conjugation efficiency compared to planar systems like dithiophenes .
Electronic Effects : The methoxy group in Compound A’s analogs acts as an electron-donating substituent, enhancing stability in polar solvents but reducing reactivity in electrophilic substitution reactions .
Reactivity and Stability
- Hydrogen Bonding : Carbazolone analogs stabilize their crystal lattices via intermolecular N–H···O hydrogen bonds, a feature absent in purely hydrocarbon systems like dithiophenes .
- Cyclopropane Strain : The cyclopropane moiety in Compound A likely introduces ring strain, increasing susceptibility to ring-opening reactions compared to carbazolones .
Carbazolone Derivatives
- Pharmaceutical Potential: Carbazolones exhibit antitumor and antimicrobial activity, attributed to their ability to intercalate DNA .
- Material Science: Non-planarity and hydrogen bonding make them candidates for organic semiconductors with tunable bandgaps .
Thiophene and Dithiazine Systems
Biological Activity
6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅O
- Molecular Weight : 201.26 g/mol
- CAS Number : Not widely reported in standard databases.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, a study highlighted that certain tetrahydrocarbolines possess the ability to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .
Neuroprotective Effects
6-Methoxy derivatives have been linked to neuroprotective activities. In animal models, compounds structurally related to this compound have shown potential in enhancing serotonin levels and improving cognitive functions. This suggests a role in modulating neurotransmitter systems that could be relevant for treating conditions such as depression and anxiety .
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including neurodegenerative disorders. Compounds with similar frameworks have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, indicating a potential for therapeutic applications in inflammatory diseases .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy group may enhance the electron-donating capacity of the compound, facilitating its ability to neutralize free radicals.
- Neurotransmitter Modulation : Interactions with serotonin receptors could lead to increased serotonin synthesis or release.
- Cytokine Regulation : The compound may influence signaling pathways involved in inflammation through the modulation of NF-kB or MAPK pathways.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene, and how can purity be optimized?
- Methodology : Multi-component reactions (MCRs) coupled with sequential Staudinger/aza-Wittig reactions are effective for synthesizing structurally complex cyclopropane-fused heterocycles, as demonstrated in related compounds . Purification via column chromatography and characterization using H/C NMR and high-resolution mass spectrometry (HRMS) are critical. For crystalline derivatives, X-ray diffraction (XRD) provides definitive structural validation .
Q. How can the stereochemical configuration and bond strain in the cyclopropane moiety be experimentally determined?
- Methodology : XRD analysis is the gold standard for resolving stereochemistry and bond angles in strained systems like cyclopropane rings. For dynamic systems, nuclear Overhauser effect spectroscopy (NOESY) NMR can identify spatial proximities between protons, while density functional theory (DFT) calculations validate experimental geometries .
Q. What analytical techniques are most reliable for assessing the compound’s stability under varying pH and temperature conditions?
- Methodology : Accelerated stability studies using high-performance liquid chromatography (HPLC) to monitor degradation products under stress conditions (e.g., 40–80°C, pH 1–13). Conformational stability can be probed via variable-temperature NMR to detect ring-flipping or chair-boat interconversions in cycloheptene-derived systems .
Advanced Research Questions
Q. How do conformational dynamics of the cycloheptene and oxa-benzene rings influence electronic transitions?
- Methodology : Compare experimental UV-Vis spectra with computational models (e.g., SCF LCAO MO CI method) to correlate absorption bands with specific conformers. For example, boat-chair interconversions in cycloheptene alter π-π* transitions, mimicking cis-stilbene derivatives . Time-resolved spectroscopy can quantify energy barriers for conformational changes .
Q. How can contradictions between computational predictions and experimental spectral data be resolved?
- Methodology : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Use polarizable continuum models (PCM) to simulate solvent interactions and benchmark against experimental NMR/UV-Vis data. For cyclopropane systems, hybrid functionals (e.g., B3LYP-D3) improve accuracy for non-covalent interactions .
Q. What strategies enable selective functionalization of the methoxy group or cyclopropane ring for derivatization studies?
- Methodology : Protect the methoxy group using tert-butyldimethylsilyl (TBDMS) ethers before functionalizing the cyclopropane ring via [2+1] cycloaddition with carbenes. For regioselective ring-opening, employ transition-metal catalysts (e.g., Rh(II)) to target strained C-C bonds while preserving the oxa-benzene framework .
Q. How do fluorine substitutions (e.g., at cyclopropane positions) alter electronic properties and bioactivity?
- Methodology : Synthesize difluoro analogs (see related compound in ) and compare F NMR chemical shifts to assess electronic effects. Electrostatic potential maps from DFT reveal changes in charge distribution, while in vitro assays evaluate bioavailability shifts due to fluorine’s electronegativity .
Data Contradiction Analysis
- Example : Conflicting NMR assignments for cycloheptene conformers may arise from slow interconversion on the NMR timescale. Resolve this using dynamic NMR (DNMR) at higher temperatures or by applying line-shape analysis to quantify exchange rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
